Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a chiral, protected, and functionalized amino acid derivative. It serves as a key electrophilic building block for introducing the C3 alanine backbone in multi-step organic synthesis. Its primary procurement value lies in its role as a reactive precursor for creating a wide range of non-natural or unnatural α-amino acids, particularly through carbon-carbon bond-forming reactions where the iodide functions as an efficient leaving group. [1]
Direct substitution with a less expensive analog, such as the corresponding 3-bromo-propanoate, is often inefficient or incompatible with specific downstream process conditions. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond, leading to substantially higher reactivity in critical transformations. This includes the formation of organometallic reagents and oxidative addition to low-valent metal catalysts (e.g., Palladium(0)) in cross-coupling reactions. [1] Attempting to substitute the iodo-compound with a bromo-analog typically requires more forcing conditions, higher catalyst loadings, or alternative synthetic routes, which can compromise yields, introduce side products, and reduce overall process efficiency.
The high reactivity of the C-I bond enables efficient formation of the corresponding organozinc iodide reagent under mild conditions using standard zinc dust. This intermediate, when generated in situ from Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, undergoes a subsequent palladium-catalyzed cross-coupling with methyl 4-iodobenzoate to produce the protected 4-carboxyphenylalanine derivative in high yield. [1] This pathway provides a reliable and scalable method for synthesizing functionalized phenylalanine analogs.
| Evidence Dimension | Isolated Yield of Coupled Product |
| Target Compound Data | 88% yield |
| Comparator Or Baseline | The corresponding bromo-analog, which is substantially less reactive toward zinc dust and typically requires harsher activation methods (e.g., Rieke Zinc) for efficient organozinc formation, leading to lower process compatibility. |
| Quantified Difference | The 88% yield demonstrates high efficiency under mild conditions not readily achievable with less reactive halides. |
| Conditions | Organozinc formation with zinc dust in THF, followed by in-situ Pd(0)-catalyzed cross-coupling at 60°C. |
This enables reliable and high-yield access to valuable phenylalanine analogs using standard, scalable laboratory procedures, avoiding the process complications associated with activating less reactive bromo-precursors.
This iodo-alanine derivative serves as a highly effective precursor in microwave-assisted Negishi cross-coupling reactions for the synthesis of sterically hindered unnatural amino acids, such as 2',6'-dimethyl-L-tyrosine. The use of the iodo-precursor facilitates rapid and efficient coupling, which is critical for accessing complex scaffolds used in the development of synthetic opioid ligands. [1] The enhanced reactivity is particularly advantageous in microwave-mediated protocols where reaction times are minimized.
| Evidence Dimension | Reaction Efficiency in Unnatural Amino Acid Synthesis |
| Target Compound Data | Demonstrated successful synthesis of a sterically hindered tyrosine analog via Negishi coupling. |
| Comparator Or Baseline | Alkyl bromides, the common substitute, are known to be less reactive in Negishi couplings, often requiring longer reaction times, higher temperatures, or increased catalyst loading, which can be detrimental in microwave synthesis. |
| Quantified Difference | Enables an efficient pathway to a complex, high-value amino acid where the analogous reaction with a bromo-precursor would be significantly more challenging. |
| Conditions | Microwave-assisted Negishi cross-coupling. |
For medicinal chemistry and process development, using the more reactive iodide precursor shortens synthesis time and enables access to complex molecular architectures that are difficult to obtain using less reactive halides.
This compound is the right choice when the objective is to synthesize functionalized phenylalanine derivatives on a laboratory or pilot scale via organozinc intermediates. Its proven ability to form the key reagent under mild conditions and deliver high yields in subsequent palladium-catalyzed couplings makes it a reliable and efficient precursor. [1]
In discovery chemistry workflows, particularly those leveraging microwave-assisted synthesis, this iodo-alanine derivative is a preferred starting material. Its high reactivity enables the rapid and efficient synthesis of sterically hindered or electronically complex amino acid targets, such as substituted tyrosines, via Negishi cross-coupling. [2]
Irritant